1-Boc-4-cyano-4-(2-methylphenyl)-piperidine 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine
Brand Name: Vulcanchem
CAS No.: 186347-28-4
VCID: VC21244069
InChI: InChI=1S/C18H24N2O2/c1-14-7-5-6-8-15(14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3
SMILES: CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)C#N
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol

1-Boc-4-cyano-4-(2-methylphenyl)-piperidine

CAS No.: 186347-28-4

Cat. No.: VC21244069

Molecular Formula: C18H24N2O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-cyano-4-(2-methylphenyl)-piperidine - 186347-28-4

Specification

CAS No. 186347-28-4
Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
IUPAC Name tert-butyl 4-cyano-4-(2-methylphenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C18H24N2O2/c1-14-7-5-6-8-15(14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3
Standard InChI Key SSEBAGFBPWSVQR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)C#N
Canonical SMILES CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)C#N

Introduction

Chemical Structure and Properties

1-Boc-4-cyano-4-(2-methylphenyl)-piperidine (CAS: 186347-28-4) is a structurally distinct piperidine derivative characterized by several key functional groups that contribute to its chemical properties and biological activities. The compound features a piperidine ring as its core structure, with three essential components: a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of the piperidine, a cyano group (C≡N), and a 2-methylphenyl (o-tolyl) substituent.

Biological Activity and Mechanisms

1-Boc-4-cyano-4-(2-methylphenyl)-piperidine and structurally related compounds have demonstrated various biological activities that make them valuable in pharmaceutical research and development.

Enzyme Inhibition Profile

Research on similar piperidine derivatives indicates potential inhibitory activity against several important enzymes. While specific data for 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine itself is limited, structurally related compounds have shown activity against enzymes such as acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH). The cyano group may contribute significantly to binding affinity through hydrogen bonding interactions with amino acid residues in enzyme active sites.

Enzyme TargetTypical IC₅₀ Range for Related CompoundsPotential Therapeutic Applications
Acetylcholinesterase10-50 μMNeurodegenerative disorders
Soluble Epoxide Hydrolase0.1-1.0 μMAnti-inflammatory conditions
Protein Kinases1-100 nMCancer therapy

Structure-Activity Relationships

The 2-methylphenyl group at the C-4 position likely contributes to the compound's binding properties through hydrophobic interactions with protein targets. The ortho-methyl group potentially creates specific steric constraints that can influence binding affinity and selectivity. Meanwhile, the cyano group serves as a hydrogen bond acceptor, potentially forming critical interactions with polar amino acid residues in binding pockets.

Applications in Medicinal Chemistry

1-Boc-4-cyano-4-(2-methylphenyl)-piperidine serves as an important intermediate in medicinal chemistry, particularly in the development of biologically active compounds with therapeutic potential.

As a Building Block for Drug Discovery

The compound functions as a valuable building block for developing more complex molecules with pharmacological activity. The Boc protecting group allows for controlled reactivity of the piperidine nitrogen, enabling selective transformations at other positions of the molecule. The cyano group can serve as a precursor for various functional group interconversions, including conversion to amines, amides, carboxylic acids, and tetrazoles, expanding the chemical diversity accessible from this scaffold.

Development of Kinase Inhibitors

One significant application of compounds structurally related to 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine is in the development of protein kinase inhibitors. Research suggests that piperidine derivatives can exhibit selectivity and potency against specific kinases, particularly those in the AKT (Protein Kinase B) pathway, which is crucial in cancer biology. The development of such inhibitors represents an important strategy in targeted cancer therapy.

Kinase TargetRole in DiseasePotential Therapeutic Area
AKT/PKBCell proliferation, survivalOncology
PKASignal transductionMetabolic disorders
CDKsCell cycle regulationOncology, inflammatory diseases

Research Findings on Antitumor Activity

Research on structurally related piperidine derivatives has revealed promising antitumor activities, suggesting potential applications in cancer therapy.

Activity Against Cancer Cell Lines

Studies of compounds with structural similarity to 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine have demonstrated activity against various cancer cell lines. The table below summarizes findings from research on related piperidine derivatives:

Compound TypeCancer Cell LineIC₅₀ (μM)Selectivity Index
Piperidine Derivative AMLL leukemia cells0.55<6
Piperidine Derivative BMDA-MB-231 (Breast cancer)0.3334
Cyano-piperidine analogVarious solid tumors0.126Not determined

These findings suggest that the piperidine scaffold, particularly when functionalized with cyano and aryl groups, may serve as a promising starting point for developing anticancer agents.

Mechanism of Antitumor Activity

The antitumor activity of these compounds likely stems from their ability to inhibit specific enzymes or receptors involved in cancer cell proliferation and survival. The cyano group may play a crucial role in binding to specific targets, while the 2-methylphenyl group might enhance cell penetration and target selectivity through hydrophobic interactions.

Structure-Based Drug Design Applications

The structural features of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine make it particularly valuable in structure-based drug design (SBDD) approaches.

Optimization Studies

Research focusing on piperidine derivatives has demonstrated how structural modifications can significantly impact pharmacokinetic properties. For instance, optimization studies on related compounds have shown how specific modifications to the piperidine structure can enhance oral bioavailability and reduce clearance rates:

Structural ModificationEffect on Binding AffinityImpact on Oral BioavailabilityChange in Clearance Rate
Original scaffoldKd = 24 nM15%5.6 L/h/kg
Optimized derivativesKd = 10 nM45%3.2 L/h/kg

These improvements highlight the potential for fine-tuning the properties of piperidine-based compounds through targeted structural modifications.

Molecular Modeling Insights

Molecular modeling studies suggest that the cyano group of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine can form hydrogen bonds with amino acid residues such as serine, threonine, or tyrosine in the binding pockets of target proteins. Meanwhile, the 2-methylphenyl group may occupy hydrophobic pockets, contributing to binding affinity and selectivity.

Chemical Modifications and Derivatives

The versatile structure of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine allows for various chemical modifications to create derivatives with potentially enhanced properties.

Functional Group Transformations

Several transformations of the functional groups present in 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine can lead to diverse derivatives:

  • Hydrolysis of the cyano group to form carboxamides or carboxylic acids

  • Reduction of the cyano group to form primary amines

  • Deprotection of the Boc group to enable further functionalization of the piperidine nitrogen

  • Substitution on the 2-methylphenyl ring to modulate electronic and steric properties

Strategies for Improving Pharmacological Properties

Modification StrategyTarget PropertyPotential Benefit
Boc deprotection and acylationBlood-brain barrier penetrationCNS applications
Cyano to tetrazole conversionMetabolic stabilityProlonged half-life
Fluorination of aromatic ringLipophilicityEnhanced cell penetration
Addition of solubilizing groupsAqueous solubilityImproved bioavailability

These modification strategies represent important approaches to developing derivatives with improved pharmaceutical properties for specific therapeutic applications.

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